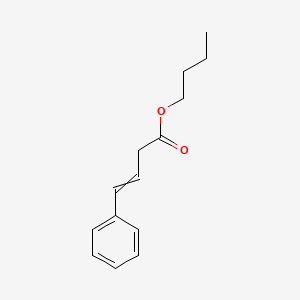

4-Phenyl-3-butenoic acid butyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

butyl 4-phenylbut-3-enoate |

InChI |

InChI=1S/C14H18O2/c1-2-3-12-16-14(15)11-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 |

InChI Key |

IMKYZJRUXPHTGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 3 Butenoic Acid Butyl Ester and Its Precursors

Esterification Routes Utilizing 4-Phenyl-3-butenoic Acid

Once the precursor, 4-phenyl-3-butenoic acid, is obtained, the final step is the formation of the butyl ester. This can be achieved through several established esterification methods, each with distinct advantages concerning reaction conditions, efficiency, and substrate scope.

Direct Catalytic Esterification Processes

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side, typically by removing the water formed during the reaction. researchgate.net

The reaction of 4-phenyl-3-butenoic acid with n-butanol is facilitated by strong acid catalysts. Common homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Dowex 50Wx8) or sulfonated carbons, offer the advantage of easier separation from the reaction mixture. researchgate.netcsic.es The rate of esterification is influenced by temperature, catalyst loading, and the molar ratio of the reactants. researchgate.net Increasing the temperature and catalyst concentration generally enhances the reaction rate.

Table 1: Representative Conditions for Direct Catalytic Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| Butyric Acid | n-Butanol | Dowex 50Wx8-400 | 100-110 | Conversion increases with temperature and catalyst loading. researchgate.net |

| Octanoic Acid | 2-Ethyl-1-hexanol | Amberlyst-16 | 120 | Moderate yields (~50%) are achieved in batch reactions due to the presence of water. csic.es |

| Succinic Acid | 1-Butanol | Al(pfos)₃ | ~140 | High conversion (>90%) of carboxylic acid groups is achievable. |

Transesterification Kinetics and Mechanisms

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. To synthesize 4-phenyl-3-butenoic acid butyl ester via this route, a different ester of the acid (e.g., methyl or ethyl 4-phenyl-3-butenoate) would be reacted with an excess of n-butanol in the presence of a catalyst. This method can be catalyzed by either acids or bases. ncsu.edu

The mechanism for base-catalyzed transesterification typically involves the nucleophilic attack of an alkoxide (e.g., butoxide) on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxide (e.g., methoxide) and forming the new ester. scispace.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the alcohol.

The kinetics of transesterification can be complex, often modeled using pseudo-homogeneous (PH), Langmuir-Hinshelwood (LH), or Eley-Rideal (ER) models to understand the reaction mechanism and rate-determining steps. researchgate.net For many systems, the surface reaction is the rate-determining step. researchgate.net The reactivity in transesterification is influenced by the nature of the substituents on the starting ester. researchgate.net

Activation-Mediated Esterification (e.g., Acid Halides, Anhydrides)

To circumvent the equilibrium limitations of direct esterification, 4-phenyl-3-butenoic acid can be converted into a more reactive intermediate. A common approach is the formation of an acyl chloride by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-phenyl-3-butenoyl chloride is highly electrophilic and reacts rapidly and irreversibly with n-butanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, the carboxylic acid can be converted to a symmetric or mixed anhydride (B1165640). Another powerful method involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This in-situ activation method forms a highly reactive O-acylisourea intermediate, which is then readily attacked by n-butanol to yield the desired ester under mild conditions. researchgate.net

Table 2: Esterification via Activated Intermediates

| Acid | Activating Reagent | Alcohol | Base/Additive | Yield |

|---|---|---|---|---|

| 4-Nitrobenzoic Acid | Ph₃PBr₂ | n-Butanol | DMAP | Excellent |

| 3-Phenylpropanoic Acid | Ph₃PI₂ | n-Butanol | DMAP | Excellent |

| 2,2-Dimethylpropanoic Acid | Ph₃PBr₂ | n-Butanol | DMAP | Moderate |

Data adapted from a study on various carboxylic acids. researchgate.net

Construction of the 4-Phenyl-3-butenoic Acid Backbone

Instead of forming the ester as the final step, synthetic strategies can be employed to construct the fundamental carbon skeleton of the molecule with the ester group already incorporated. These methods focus on the crucial formation of the carbon-carbon bonds that define the 4-phenyl-3-butenoate structure.

Wittig-Type Olefination Reactions for Butenoate Formation

The Wittig reaction and its variants are powerful tools for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org To construct the backbone of an ester like this compound, a common strategy involves the reaction of benzaldehyde (B42025) with a phosphorus ylide bearing the butenoate chain.

A highly effective variant for this purpose is the Horner-Wadsworth-Emmons (HWE) reaction. In this approach, a phosphonate (B1237965) ester, such as butyl diethylphosphonoacetate, is deprotonated with a base (e.g., NaH, NaOEt) to form a stabilized carbanion. This nucleophile then reacts with benzaldehyde. The resulting intermediate eliminates diethyl phosphate (B84403) to form the C=C double bond, yielding butyl 4-phenyl-2-butenoate (butyl cinnamate). Subsequent synthetic steps would be required to extend the chain to the target 4-phenyl-3-butenoic acid structure.

A more direct route would involve an ylide derived from a 3-carboxypropylphosphonium salt. For example, reacting benzaldehyde with an ylide such as butyl 4-(triphenylphosphoranylidene)butanoate would, in principle, yield the target molecule directly. Stabilized ylides, like those containing ester groups, generally favor the formation of the (E)-alkene isomer. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine (B1666868). umass.edu This betaine cyclizes to form a four-membered oxaphosphetane ring, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.org

Heck and Related Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orglibretexts.org This reaction is exceptionally useful for forming substituted alkenes and can be applied to the synthesis of the 4-phenyl-3-butenoic acid backbone.

A plausible route involves the coupling of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with an alkene like butyl 3-butenoate. The reaction is performed in the presence of a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org Typical catalysts include Pd(OAc)₂, PdCl₂, or tetrakis(triphenylphosphine)palladium(0). wikipedia.orgnih.gov The base, commonly triethylamine or potassium carbonate, is required to regenerate the active Pd(0) catalyst at the end of the cycle. wikipedia.org

The catalytic cycle for the Heck reaction involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. libretexts.org

Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. libretexts.org

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally proceeds to give the more thermodynamically stable trans (E) isomer. organic-chemistry.org

Reductive Elimination : The base assists in the reductive elimination of HX from the palladium complex, regenerating the active Pd(0) catalyst. wikipedia.org

Table 3: Components of a Typical Heck Reaction System

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | Iodobenzene, Bromobenzene | Source of the phenyl group |

| Alkene | Butyl 3-butenoate | Forms the butenoate backbone |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation |

| Ligand | Triphenylphosphine, BINAP | Stabilizes the palladium catalyst |

| Base | Triethylamine, K₂CO₃ | Regenerates the active Pd(0) catalyst |

| Solvent | DMF, Acetonitrile (B52724) | Reaction medium |

This method provides a direct and efficient way to form the C-C bond between the phenyl ring and the butenoic acid chain, offering good control over stereoselectivity. organic-chemistry.org

Condensation Reactions for the Butenoate Scaffold

Condensation reactions are fundamental to constructing the C6-C4 backbone of 4-phenyl-3-butenoic acid and its esters. labxchange.orgwikipedia.orglibretexts.orgck12.org These reactions create the crucial carbon-carbon bond between the aromatic ring precursor and the butenoate chain.

One of the most prominent methods is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of an aldehyde, in this case, benzaldehyde, with a phosphonate-stabilized carbanion. nih.govrsc.org The use of triethyl phosphonoacetate or a similar phosphonate reagent under basic conditions generates a nucleophile that attacks the benzaldehyde carbonyl group. The subsequent elimination of a phosphate byproduct forms the α,β-unsaturated ester. The HWE reaction is frequently employed due to its high yields and, critically, its ability to control the stereochemistry of the resulting double bond. rsc.org

Another relevant method is the Knoevenagel condensation . This reaction typically involves the condensation of an active methylene (B1212753) compound (like malonic acid or its esters) with an aldehyde or ketone. For the synthesis of the precursor, 4-phenyl-3-butenoic acid, benzaldehyde can be reacted with malonic acid in the presence of a basic catalyst. This is often followed by decarboxylation to yield the desired unsaturated acid, which can then be esterified with butanol.

The table below summarizes key condensation reactions applicable to the synthesis of the 4-phenyl-3-butenoate scaffold.

| Reaction Name | Reactants | Catalyst/Conditions | Product Aspect |

| Horner-Wadsworth-Emmons (HWE) | Benzaldehyde, Triethyl phosphonoacetate | Base (e.g., NaH, LiOH, K2CO3) | Forms the α,β-unsaturated ester directly; good stereocontrol. rsc.orgrsc.org |

| Knoevenagel Condensation | Benzaldehyde, Malonic Acid | Basic catalyst (e.g., piperidine (B6355638), pyridine) | Forms the precursor acid, requires subsequent esterification. |

| Claisen-Schmidt Condensation | Benzaldehyde, Acetaldehyde | Base (e.g., NaOH, KOH) | Forms cinnamaldehyde, requires further oxidation and esterification steps. researchgate.net |

Stereoselective Synthesis of this compound Isomers

The geometry of the double bond in this compound is a critical aspect of its chemical identity. Synthetic strategies are often designed to selectively produce either the (E)-isomer (trans) or the (Z)-isomer (cis).

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for controlling E/Z isomerism. The stereochemical outcome is highly dependent on the reaction conditions and the structure of the phosphonate reagent.

Synthesis of (E)-isomers: Generally, standard HWE conditions using stabilized ylids (like those from triethyl phosphonoacetate) strongly favor the formation of the thermodynamically more stable (E)-isomer. Reactions using bases like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K2CO3) at room temperature typically yield high E-selectivity. rsc.orgrsc.org Using lithium tert-butoxide as the base in a non-polar solvent like hexane (B92381) has also been shown to improve E-isomer selectivity significantly, with E/Z ratios exceeding 25:1 for reactions with benzaldehyde. tandfonline.com

Synthesis of (Z)-isomers: Achieving high (Z)-selectivity often requires modification of the HWE reagent. The Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers, can favor the formation of (Z)-alkenes. While not specifically documented for this compound, this principle is widely applicable in organic synthesis.

The choice of base and solvent system in the HWE reaction plays a crucial role in determining the isomeric ratio of the product, as detailed in the following table.

| HWE Reaction Conditions | Predominant Isomer | Notes |

| Triethyl phosphonoacetate, LiOH, Deep Eutectic Solvent | (E) | Offers high stereoselectivity at room temperature under air. rsc.orgrsc.org |

| Triethyl phosphonoacetate, LiOH·H₂O, Solvent-free | (E) | Achieves 95–99% E-selectivity with aromatic aldehydes. oup.com |

| Triethyl 2-phosphonopropionate, LiOt-Bu, Hexane | (E) | Provides very high E/Z isomeric ratios (at least 25 to 1) for benzaldehyde. tandfonline.com |

| Modified Phosphonate (e.g., Still-Gennari), KHMDS, THF/Crown Ether | (Z) | Kinetically controlled reaction favoring the Z-isomer. |

While this compound itself is not chiral, the principles of asymmetric catalysis are relevant for the synthesis of its chiral analogs, which may possess stereocenters on the phenyl ring or the butenoate backbone. Asymmetric synthesis is crucial for producing a single enantiomer of a chiral molecule. nih.gov

Chiral catalysts can be employed in various reactions to create these analogs. For instance, in an asymmetric Friedel-Crafts reaction, a chiral Lewis acid could catalyze the addition of an aromatic ring to a prochiral substrate, establishing a stereocenter. mdpi.com Similarly, the asymmetric hydrogenation of a double bond in a precursor molecule, using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral ligands like BINAP), could introduce one or more chiral centers.

Another approach involves the catalytic enantioselective allylic esterification. In this method, a prochiral allylic alcohol can be converted into a chiral allylic ester using a chiral palladium(II) catalyst, achieving high yields and excellent enantiomeric purities (86-99% ee). organic-chemistry.org BINOL-derived chiral bifunctional sulfides have also been used as catalysts for enantioselective reactions, such as bromolactonizations, to produce chiral lactones that can serve as precursors to complex chiral molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.gov The synthesis of this compound and related compounds can be made more sustainable by minimizing waste, avoiding hazardous solvents, and utilizing biocatalysis. labmanager.com

Performing reactions without a solvent (neat conditions) or in an alternative benign medium is a core principle of green chemistry. This approach reduces volatile organic compound (VOC) emissions and simplifies product purification.

Solvent-free HWE reactions have been successfully developed for the synthesis of α,β-unsaturated esters. For example, stirring a mixture of an aromatic aldehyde, a phosphonate reagent, and a base like LiOH·H₂O without any solvent can produce the (E)-ester with high selectivity and yield. oup.com Similarly, the esterification of cinnamic acid derivatives with various alcohols has been achieved in a solvent-free system using a solid acidic resin as a recyclable catalyst. google.com This method avoids toxic catalysts and allows for a more straightforward, single-stage synthesis. google.com Microwave-assisted synthesis is another technique that often employs solvent-free conditions, accelerating reaction rates and improving energy efficiency. nih.gov

Biocatalysis utilizes enzymes as catalysts, which operate under mild conditions (room temperature and neutral pH) and often exhibit high selectivity, reducing the formation of byproducts. researchgate.net For the final step in the synthesis of this compound—the esterification of the parent carboxylic acid with butanol—lipases are particularly effective biocatalysts. google.com

Microwave and Ultrasonic Irradiation Assisted Syntheses

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the exploration of alternative energy sources for promoting organic reactions. Microwave irradiation and ultrasonic irradiation have emerged as powerful tools in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. These techniques have been successfully applied to the synthesis of various organic molecules, including precursors to this compound, such as cinnamic acid and its derivatives, as well as in esterification reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating can lead to a significant acceleration of chemical reactions. nih.gov The synthesis of cinnamic acid derivatives, which are key precursors to 4-phenyl-3-butenoic acid, has been extensively studied under microwave irradiation.

One common method for synthesizing trans-cinnamic acid, a structural analog of 4-phenyl-3-butenoic acid, is the Knoevenagel condensation of benzaldehyde with malonic acid. acs.org Microwave irradiation has been shown to significantly accelerate this reaction. For instance, the reaction of benzaldehyde and malonic acid in the presence of a base like piperidine and triethylamine in toluene (B28343) can be completed in 1 hour at 100°C under microwave irradiation, affording a 68% yield of trans-cinnamic acid. acs.org

Furthermore, solvent-free microwave-assisted synthesis of cinnamic acid derivatives has been developed, offering a greener alternative. researchgate.net For example, the reaction of an aryl aldehyde with malonic acid using polyphosphate ester (PPE) as a catalyst and reaction mediator can be completed in as little as 90 seconds. researchgate.net This method has been used to synthesize various cinnamic acid derivatives in high yields (80-92%). researchgate.net

The esterification of carboxylic acids, the final step in the synthesis of this compound, can also be efficiently carried out using microwave assistance. For example, the synthesis of isopropyl cinnamate (B1238496) from cinnamic acid and isopropyl alcohol has been successfully achieved using a solid super acid catalyst under microwave irradiation. spkx.net.cn This method is highlighted as a highly efficient and environmentally friendly procedure. spkx.net.cn

Below is a table summarizing research findings on the microwave-assisted synthesis of cinnamic acid and its derivatives, which serve as a model for the synthesis of 4-phenyl-3-butenoic acid.

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

| Benzaldehyde, Malonic Acid | Piperidine, Triethylamine, Toluene, 100°C | trans-Cinnamic Acid | 1 h | 68% | acs.org |

| Aryl Aldehyde, Malonic Acid | Polyphosphate Ester (PPE), Solvent-free | Cinnamic Acid Derivatives | 90 s | 80-92% | researchgate.net |

| Cinnamic Acid, Isopropyl Alcohol | Solid Super Acid Catalyst | Isopropyl Cinnamate | Not Specified | Not Specified | spkx.net.cn |

| Vanillin, Malonic Acid | Piperidine, Pyridine, 120°C | Ferulic Acid | 20 min | 60% | frontiersin.org |

Ultrasonic Irradiation Assisted Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for accelerating reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. researchgate.net

The synthesis of cinnamic acid esters has been successfully demonstrated using ultrasonic irradiation. For example, ethyl cinnamate was synthesized from cinnamic acid and ethanol (B145695) with concentrated sulfuric acid as a catalyst under ultrasonic waves, achieving a high yield of 96.61%. kemdikbud.go.id This sonochemical method is reported to be more efficient and faster than classical methods. kemdikbud.go.id

Ultrasound has also been employed in the biocatalytic synthesis of cinnamate esters. The synthesis of octyl cinnamate from methyl cinnamate and octanol (B41247) catalyzed by a lipase (B570770) was significantly enhanced by a combination of ultrasound and a vacuum system. nih.gov The optimized conditions of 74.6°C, 11.1 hours, and an ultrasound power of 150 W resulted in a molar conversion of 93.8%. nih.gov

The Knoevenagel condensation for the synthesis of cinnamic acids can also be promoted by ultrasound. The synthesis of cinnamic acids catalyzed by expansive graphite (B72142) under ultrasound irradiation has been reported, highlighting the use of inexpensive and non-corrosive materials. researchgate.net

The following table summarizes key findings in the ultrasound-assisted synthesis of cinnamic acid and its esters, providing a basis for the potential synthesis of this compound.

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

| Cinnamic Acid, Ethanol | Concentrated Sulfuric Acid | Ethyl Cinnamate | Not Specified | 96.61% | kemdikbud.go.id |

| Methyl Cinnamate, Octanol | Lipase, 74.6°C, 150 W | Octyl Cinnamate | 11.1 h | 93.8% (conversion) | nih.gov |

| Anisaldehyde, Malonic Acid | β-alanine, Pyridine, 60°C | p-Methoxycinnamic Acid | 60 min | 92.71% | researchgate.net |

| Fatty Acids, t-Butanol | Not Specified | t-Butyl Fatty Acid Esters | 15 min | 2-10% increase vs. conventional | biointerfaceresearch.com |

Reaction Pathways and Mechanistic Studies of 4 Phenyl 3 Butenoic Acid Butyl Ester

Reactivity at the Carbon-Carbon Double Bond

The presence of a π-bond between the third and fourth carbon atoms of the butenoic acid chain makes this region electron-rich and susceptible to a range of addition reactions. The conjugation of this double bond with the phenyl group influences its reactivity, often directing the stereochemical and regiochemical outcomes of these transformations.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition reactions are a characteristic feature of alkenes, and the double bond in 4-phenyl-3-butenoic acid butyl ester is no exception. These reactions proceed through the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond typically proceeds through a mechanism involving a cyclic halonium ion intermediate. rsc.org This intermediate is formed by the interaction of the halogen with both carbons of the double bond. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in an anti-addition product. For this compound, this would lead to the formation of a vicinal dihalide. The stereochemistry of the starting alkene (typically trans for cinnamates) dictates the stereochemistry of the resulting dihalogenated product. researchgate.net

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond of this compound is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, while the halide will add to the more substituted carbon. In this case, the benzylic carbocation that would be formed by the addition of a proton to the C3 position is stabilized by resonance with the phenyl group. Consequently, the halide ion would then attack this carbocation at the C4 position. The regioselectivity of this reaction is therefore highly predictable. masterorganicchemistry.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The double bond in this compound, being conjugated with an ester group, can act as a dienophile in the Diels-Alder reaction. masterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgrsc.orgorganic-chemistry.org For this compound to participate as a dienophile, the ester group acts as an electron-withdrawing group, which activates the double bond for reaction with an electron-rich diene. The reaction is concerted, meaning that the new sigma bonds are formed in a single step. The stereochemistry of the dienophile is retained in the product. Therefore, if the starting ester is the trans-isomer, the resulting cyclohexene (B86901) derivative will have the phenyl and butyl carboxylate groups in a trans relationship. The endo rule often governs the stereochemical outcome, predicting that the substituents on the dienophile will be oriented towards the newly forming double bond in the transition state. masterorganicchemistry.comorganic-chemistry.org Lewis acid catalysis can be employed to accelerate the reaction and enhance its selectivity. wikipedia.org

Hydrogenation Mechanisms and Stereochemistry

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) and a metal catalyst, such as palladium, platinum, or nickel. youtube.com

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst. The hydrogen atoms are then added to the same face of the double bond in a syn-addition manner. youtube.com For this compound, this would result in the formation of 4-phenylbutanoic acid butyl ester. The stereochemistry of the product is determined by the approach of the alkene to the catalyst surface. In cases where new chiral centers are formed, the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. Asymmetric hydrogenation, using chiral catalysts, can lead to the formation of a single enantiomer with high selectivity. rsc.orgrsc.org

Transformations Involving the Butyl Ester Moiety

The butyl ester functional group is another reactive center in the molecule, primarily susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the butoxy group.

Hydrolysis Kinetics and Mechanisms (Acidic, Basic, Enzymatic)

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids, bases, or enzymes, each with a distinct mechanism and kinetic profile.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of butanol lead to the formation of 4-phenyl-3-butenoic acid. This reaction is reversible and typically follows first-order kinetics with respect to the ester and the acid catalyst. researchgate.netyoutube.com The rate of hydrolysis is influenced by steric and electronic factors.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the butoxide ion, a relatively poor leaving group. The butoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. This reaction is effectively irreversible and follows second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.orgepa.gov Kinetic data for the base-catalyzed hydrolysis of various esters have been extensively studied, and the rates are sensitive to the structure of the ester. viu.ca

| Ester | Temperature (°C) | k (M⁻¹s⁻¹) |

| Ethyl Cinnamate (B1238496) | 20-40 | Varies with solvent |

| Methyl 3-carboxy-4-phenyl-3-butenoate | 35-50 | Varies with structure |

| Various Butyl Esters | 25 | Varies with structure |

Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters. psu.edu These biocatalytic reactions are often highly selective and can be performed under mild conditions. The mechanism involves the formation of an acyl-enzyme intermediate at the active site of the lipase (B570770), followed by hydrolysis to release the carboxylic acid and regenerate the enzyme. The kinetics of lipase-catalyzed hydrolysis often follow Michaelis-Menten kinetics. Lipases have been successfully used for the kinetic resolution of racemic esters, including those with structures similar to 4-phenyl-3-butenoic acid esters. almacgroup.com The enzymatic synthesis of various cinnamic acid esters has also been reported, highlighting the utility of lipases in both the formation and cleavage of these ester bonds. researchgate.netresearchgate.netnih.gov

Transamidation and Alcoholysis Reactions

Transamidation: Esters can be converted to amides through a reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis or transamidation. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the ester. nih.gov The resulting tetrahedral intermediate then collapses, eliminating the butoxy group to form the amide. While this reaction is possible, it is often slower than the corresponding reaction with more reactive acyl derivatives like acyl chlorides. The reaction can be facilitated by heating or by using a catalyst. organic-chemistry.org

Alcoholysis (Transesterification): Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base. ncsu.edu In the case of this compound, reaction with a different alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalyst would lead to the formation of the corresponding methyl or ethyl ester and butanol. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. The kinetics of transesterification have been studied for various systems, particularly in the context of biodiesel production. ncsu.edujourneytoforever.org

Functionalization of the Phenyl Ring

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups onto the aromatic ring. The directing effect of the existing substituent, the -CH=CH-CH₂-COOBu group, is crucial in determining the regioselectivity of these reactions. This group, being an alkyl chain with a double bond conjugated to an ester, is generally considered to be an ortho, para-director and a deactivating group. The deactivation arises from the electron-withdrawing nature of the conjugated ester, which reduces the electron density of the phenyl ring, making it less nucleophilic. However, the resonance stabilization of the intermediate carbocation (arenium ion) favors substitution at the ortho and para positions.

Nitration:

Nitration of the phenyl ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction generates the nitronium ion (NO₂⁺) as the active electrophile. Studies on the nitration of ethyl cinnamate, a close analog, have shown that the reaction yields a mixture of ortho- and para-nitro derivatives, with the para isomer often being the major product due to reduced steric hindrance. The reaction conditions, such as the concentration of sulfuric acid, can influence the ratio of ortho to para products.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst, for example, iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The Lewis acid polarizes the halogen molecule, generating a more potent electrophile. Similar to nitration, halogenation is expected to occur primarily at the ortho and para positions. It is important to note that addition of halogens across the double bond can be a competing reaction, especially in the absence of a Lewis acid catalyst and in the presence of light or radical initiators rsc.orgrsc.org.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are classic EAS reactions for forming new carbon-carbon bonds with the aromatic ring. However, these reactions are often challenging with deactivated rings. The deactivating nature of the butenoic acid butyl ester substituent would likely necessitate harsh reaction conditions, which could lead to side reactions such as polymerization or reaction at the double bond. In fact, some studies on cinnamate esters have shown that under Friedel-Crafts conditions with certain arenes, the reaction occurs via conjugate addition to the α,β-unsaturated system rather than substitution on the phenyl ring.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Butyl 4-(4-nitrophenyl)-3-butenoate and Butyl 4-(2-nitrophenyl)-3-butenoate |

| Bromination | Br₂, FeBr₃ | Butyl 4-(4-bromophenyl)-3-butenoate and Butyl 4-(2-bromophenyl)-3-butenoate |

| Chlorination | Cl₂, AlCl₃ | Butyl 4-(4-chlorophenyl)-3-butenoate and Butyl 4-(2-chlorophenyl)-3-butenoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Low yield or reaction at the double bond is likely |

Directed Ortho Metalation and Cross-Coupling Strategies

While electrophilic aromatic substitution provides routes to certain substituted derivatives, modern cross-coupling reactions offer more versatile and regioselective methods for functionalizing the phenyl ring of this compound, typically by starting with a halogenated precursor.

Directed Ortho Metalation (DoM):

Directed ortho metalation is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG). However, the ester functionality and the alkenyl side chain in this compound are not effective DMGs. Therefore, direct ortho-lithiation of the parent molecule is not a feasible strategy. To utilize DoM, one would need to introduce a suitable DMG onto the phenyl ring in a separate synthetic step.

Palladium-Catalyzed Cross-Coupling Reactions:

A more practical approach for the specific functionalization of the phenyl ring involves the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized substrate, such as a bromo- or iodo-substituted this compound. These halogenated precursors can be synthesized via electrophilic halogenation as described in the previous section.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond between the halogenated phenyl ring and an organoboron compound (e.g., a boronic acid or ester) organic-chemistry.org. This is a highly versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at a specific position on the phenyl ring. The reaction is catalyzed by a palladium complex in the presence of a base organic-chemistry.org.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base wikipedia.org. This would allow for the introduction of a new vinyl group onto the phenyl ring of the starting ester wikipedia.org.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst wikipedia.org. This provides a direct route to arylalkyne derivatives of this compound wikipedia.org.

Table 3: Cross-Coupling Strategies for Functionalizing the Phenyl Ring

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Butyl 4-(4-bromophenyl)-3-butenoate | R-B(OH)₂ | Pd catalyst, base | Butyl 4-(4-R-phenyl)-3-butenoate |

| Heck-Mizoroki | Butyl 4-(4-bromophenyl)-3-butenoate | Alkene | Pd catalyst, base | Butyl 4-(4-vinyl-phenyl)-3-butenoate derivative |

| Sonogashira | Butyl 4-(4-bromophenyl)-3-butenoate | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Butyl 4-(4-alkynyl-phenyl)-3-butenoate |

Radical Reactions and Polymerization Pathways of this compound

Free Radical Polymerization of the Unsaturated Ester

This compound, as a derivative of cinnamic acid, can be considered a 1,2-disubstituted ethylene (B1197577) monomer. In general, such monomers exhibit low reactivity in free radical polymerization due to steric hindrance around the double bond, which impedes the approach of the growing polymer chain.

However, copolymerization with more reactive monomers is a viable strategy. For instance, cinnamate esters have been successfully copolymerized with vinyl monomers like styrene (B11656) and methyl acrylate (B77674) using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide researchgate.net. In such copolymerizations, the cinnamate monomer is typically incorporated at a lower rate than the comonomer.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer better control over the polymerization process, potentially leading to copolymers with well-defined architectures and molecular weights. The principles of ATRP have been extensively applied to the polymerization of styrenic and acrylic monomers, and by extension, could be adapted for the copolymerization of this compound.

Radical Addition to the Olefinic System

The double bond in this compound is susceptible to radical addition reactions. These reactions proceed via a chain mechanism involving the initial formation of a radical, its addition to the double bond, and subsequent propagation steps.

Thiol-Ene Reaction:

A well-established radical addition is the thiol-ene reaction, which involves the addition of a thiol (R-SH) across the double bond. This reaction can be initiated by photolysis or with a radical initiator and typically proceeds with anti-Markovnikov regioselectivity. The thiyl radical (RS•) adds to the less substituted carbon of the double bond, and the resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule to complete the addition and propagate the radical chain.

Atom Transfer Radical Addition (ATRA):

ATRA is another powerful method for the functionalization of alkenes. In this reaction, a carbon-halogen bond is added across the double bond. This process is often catalyzed by transition metal complexes, such as those of copper or ruthenium. For example, the addition of a polyhalogenated alkane like carbon tetrabromide (CBr₄) across the double bond of a cinnamate-type ester would be a typical ATRA reaction.

Radical Cyclization:

If the butyl ester were to contain a suitable functional group that could be converted into a radical, intramolecular radical cyclization onto the double bond could occur. For this to be a viable pathway, the ester would need to be modified, for example, by introducing a halogen atom at an appropriate position in the butyl chain. The regioselectivity of the cyclization would be governed by Baldwin's rules, with a 5-exo-trig cyclization often being favored.

Table 4: Potential Radical Reactions of this compound

| Reaction Type | Reagent(s) | Product Type | Mechanism |

| Free Radical Copolymerization | Comonomer (e.g., Styrene), AIBN | Copolymer | Chain-growth polymerization |

| Thiol-Ene Reaction | R-SH, initiator/UV light | Thioether adduct | Radical chain addition |

| Atom Transfer Radical Addition | R-X, transition metal catalyst | Halo-adduct | Catalytic radical addition |

| Intramolecular Cyclization | (Requires modified substrate) | Cyclic product | Radical cyclization |

Computational and Theoretical Investigations of 4 Phenyl 3 Butenoic Acid Butyl Ester

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to explore the fundamental characteristics of a molecule's structure and energetics.

A foundational aspect of understanding a molecule's reactivity and physical properties lies in its electronic structure. For 4-Phenyl-3-butenoic acid butyl ester, the electronic landscape is dominated by the conjugated π-system that extends from the phenyl ring, across the butenoic double bond, to the carbonyl group of the ester. This conjugation influences the molecule's electron density distribution, bond lengths, and spectroscopic properties.

Theoretical calculations can map out the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the electron-donating character of a molecule, while the LUMO relates to its electron-accepting ability. In this molecule, the HOMO is expected to be localized over the phenyl ring and the C=C double bond, whereas the LUMO would likely be centered on the carbonyl group of the ester. The energy gap between the HOMO and LUMO is a crucial parameter that provides an indication of the molecule's kinetic stability and reactivity.

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed to calculate the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The carbonyl carbon, for instance, is expected to carry a significant positive charge, making it a prime target for nucleophiles.

Table 1: Hypothetical Calculated Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Partial Charge (e) |

| Carbonyl Carbon (C=O) | +0.65 |

| Carbonyl Oxygen (C=O) | -0.55 |

| Ester Oxygen (O-Butyl) | -0.45 |

| Alpha-Carbon (to C=O) | -0.15 |

| Beta-Carbon (of C=C) | -0.10 |

| Phenyl Carbon (para) | -0.05 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

The presence of the flexible butyl group and several single bonds in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them. acs.orgnih.gov

Computational methods like molecular mechanics (MM) and DFT can be used to perform a systematic search of the conformational space. acs.org This typically involves rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The results of such an analysis are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of one or more of its torsional angles. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For flexible esters, identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium. researchgate.net

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, typically used in conjunction with DFT, is a well-established technique for calculating NMR chemical shifts. modgraph.co.uknih.gov By calculating the magnetic shielding tensor for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com These predicted shifts can then be compared to experimental data to aid in the assignment of peaks in the spectrum.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Phenyl (ortho) | 7.35 | 7.32 |

| Phenyl (meta) | 7.28 | 7.25 |

| Phenyl (para) | 7.20 | 7.18 |

| Vinylic (alpha to phenyl) | 6.45 | 6.42 |

| Vinylic (beta to phenyl) | 6.25 | 6.21 |

| Methylene (B1212753) (alpha to C=O) | 3.20 | 3.18 |

| Methylene (O-CH₂) | 4.10 | 4.08 |

| Butyl (CH₂) | 1.65 | 1.63 |

| Butyl (CH₂) | 1.40 | 1.38 |

| Butyl (CH₃) | 0.95 | 0.93 |

Note: These values are for illustrative purposes. The accuracy of predicted shifts depends on the level of theory and basis set used.

Vibrational Spectroscopy: The vibrational frequencies of a molecule, which are observed in its infrared (IR) and Raman spectra, can also be calculated using quantum chemical methods. mdpi.com These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule, such as bond stretches, bends, and torsions. By comparing the calculated vibrational spectrum with the experimental one, it is possible to assign the observed absorption bands to specific molecular motions.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and energy profiles of reaction pathways.

For any chemical reaction, the transition state (TS) is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize the geometry of the transition state. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once the structures of the reactants, products, and the transition state have been optimized, a reaction coordinate analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This traces the path of lowest energy from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction. For reactions like the hydrolysis of the ester group or the addition to the double bond, this analysis can reveal the precise sequence of bond-making and bond-breaking events. researchgate.netrsc.org

The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction. acs.org This is a critical parameter that determines the rate of the reaction. By calculating the energies of the reactants and the transition state, the activation energy can be determined. This allows for the comparison of the feasibility of different possible reaction pathways.

For example, in the case of the hydrogenation of this compound, there are two potential sites for the addition of hydrogen: the C=C double bond and the C=O double bond of the ester. Computational studies on similar systems, like cinnamic acid, have shown that the hydrogenation of the C=C bond is generally more favorable. researchgate.netresearchgate.net By calculating the activation energies for both pathways, it would be possible to predict the chemoselectivity of the reaction.

From the calculated activation energy, and by using principles of transition state theory, it is also possible to estimate the rate constant (k) for a reaction at a given temperature. This allows for a quantitative comparison with experimental kinetic data.

Table 3: Hypothetical Calculated Activation Energies for Competing Hydrogenation Pathways of this compound

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Hydrogenation of C=C bond | 15.2 |

| Hydrogenation of C=O bond | 25.8 |

Note: These values are illustrative and would be obtained from quantum chemical calculations of the respective transition states.

Solvent Effects and Catalysis Modeling

The chemical behavior of this compound in solution is significantly influenced by its interactions with the surrounding solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating these effects. dntb.gov.ua In such models, the solute is placed within a cavity in a continuous solvent medium characterized by its dielectric constant, allowing for the calculation of how the solvent influences molecular properties and reactivity.

Table 1: Predicted Solvent Effects on the Esterification of 4-Phenyl-3-butenoic Acid

| Solvent Type | Predicted Effect on Reaction Rate | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | Slower | Less stabilization of polar intermediates and transition states. |

| Polar Aprotic (e.g., Acetone) | Moderate | Stabilization of polar species through dipole-dipole interactions. ucsb.edu |

| Polar Protic (e.g., Ethanol) | Faster | Stabilization of intermediates and transition states through hydrogen bonding and dipole-dipole interactions. mdpi.com |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the condensed phase, providing insights into their collective and dynamic properties. nih.govacs.orgmdpi.com For a molecule like this compound, which possesses both a nonpolar phenyl ring and butyl chain, and a polar ester group, MD simulations can predict its aggregation behavior and interactions with its environment.

As an amphiphilic molecule, this compound is expected to exhibit self-assembly in certain solvents. kinampark.com In aqueous environments, the hydrophobic phenyl and butyl groups would likely drive the molecules to aggregate to minimize their contact with water, while the polar ester groups would be exposed to the aqueous phase. nih.gov This could lead to the formation of micelles or other aggregates. nih.gov The aromatic phenyl rings may also contribute to this aggregation through π-π stacking interactions. scispace.com MD simulations can model these processes, predicting the critical aggregation concentration and the morphology of the resulting nanostructures. nih.govscispace.com

The interactions of this compound with solvents are multifaceted. In non-polar solvents, van der Waals forces would be the dominant interactions. In polar solvents, dipole-dipole interactions between the ester group and the solvent molecules would also play a significant role. scienceready.com.auchemguide.co.uklibretexts.org MD simulations can quantify these interactions and predict the solubility and partitioning behavior of the ester between different phases. For instance, simulations of similar esters, such as phthalates, have shown how the side-chain length influences their interaction with and permeation through lipid membranes. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. nih.gov For this compound, QSPR models can be developed to predict various non-biological attributes, such as its reactivity and material performance.

The development of a robust QSPR model begins with the calculation of molecular descriptors that encode the structural features of a molecule. For α,β-unsaturated esters like this compound, relevant descriptors would include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's nucleophilicity and electrophilicity, respectively. chemrxiv.orgresearchgate.net

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.

Physicochemical Descriptors: Such as hydrophobicity (logP) and polarizability. nih.gov

Table 2: Key Molecular Descriptors for QSPR Modeling of α,β-Unsaturated Esters

| Descriptor Class | Example Descriptors | Predicted Property Influence |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity chemrxiv.orgresearchgate.net |

| Topological | Wiener Index, Randić Index | Boiling point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Permeability |

| Physicochemical | logP, Molar Refractivity | Hydrophobicity, Polarizability nih.gov |

Once a set of relevant descriptors is established for a series of ester analogues, statistical methods like multiple linear regression (MLR) can be used to build a QSPR model. nih.gov Such models can predict the reactivity of this compound in various chemical reactions. For instance, the susceptibility of the α,β-unsaturated system to nucleophilic attack can be correlated with electronic descriptors. researchgate.netnih.gov

Furthermore, QSPR models can be developed to predict material properties. For example, properties like boiling point, viscosity, and thermal stability of aromatic esters can be predicted from their molecular structures. mdpi.comresearchgate.net These predictive models are valuable for the rational design of new materials with desired properties, potentially guiding the synthesis of other esters with optimized performance characteristics for specific applications. nih.gov

Advanced Spectroscopic Characterization Methodologies for 4 Phenyl 3 Butenoic Acid Butyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. While one-dimensional (1D) NMR provides fundamental information, multi-dimensional techniques are often necessary for complete and unambiguous assignments, especially for complex molecules.

A combination of 2D NMR experiments is essential for the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 4-Phenyl-3-butenoic acid butyl ester.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH and ³JHH). For this compound, COSY would be instrumental in identifying the spin systems of the butyl chain and the butenoic acid backbone. For instance, the correlation between the protons on C2 and C3, and the sequential correlations within the butyl group (H1' to H2', H2' to H3', and H3' to H4') would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons. Each CH, CH₂, and CH₃ group in this compound would give rise to a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This experiment is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the protons on C2 to the carbonyl carbon (C1) and C4, and from the protons of the butyl ester (H1') to the carbonyl carbon (C1), confirming the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, a NOESY spectrum could help to confirm the trans or cis geometry of the double bond by observing the spatial proximity of the vinylic protons to other parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~172 |

| 2 | ~3.2 | ~38 |

| 3 | ~6.2 | ~123 |

| 4 | ~6.4 | ~135 |

| 5 | - | ~137 |

| 6, 10 | ~7.3 | ~126 |

| 7, 9 | ~7.4 | ~129 |

| 8 | ~7.3 | ~127 |

| 1' | ~4.1 | ~65 |

| 2' | ~1.6 | ~31 |

| 3' | ~1.4 | ~19 |

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate the rotational barriers around specific single bonds. For example, the rotation around the C2-C3 single bond and the C4-C5 (phenyl) bond could potentially be hindered, leading to the existence of different conformers. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, from which the activation energy for the rotational barrier can be calculated.

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid state. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool for their characterization. Each polymorph would give rise to a distinct ssNMR spectrum due to differences in the local environment of the nuclei in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solids, which can be used to distinguish between different polymorphic forms.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated exact mass for a given formula. For this compound (C₁₄H₁₈O₂), the calculated monoisotopic mass is 218.1307 Da. HRMS would be used to confirm this exact mass, thereby verifying the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion of a specific m/z, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion: [M+H]⁺ = 219.1385)

| m/z of Fragment Ion | Proposed Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 163.0759 | [C₁₀H₁₁O₂]⁺ | Loss of butene (C₄H₈) from the butyl ester group. |

| 145.0653 | [C₁₀H₉O]⁺ | Loss of water (H₂O) from the [C₁₀H₁₁O₂]⁺ fragment. |

| 117.0704 | [C₉H₉]⁺ | Loss of the carboxyl group (-COOH) from the protonated acid. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) moieties. |

The fragmentation data obtained from MS/MS analysis would provide strong evidence for the presence of the phenyl, butenoic acid, and butyl ester moieties within the molecule, thus complementing the structural information obtained from NMR spectroscopy.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated mass spectrometry techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of this compound, especially within complex mixtures. These methods provide both separation of the analyte from other components and its structural identification through mass analysis.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like cinnamic acid esters. nih.gov In a typical GC-MS analysis, the ester is separated from other components of a mixture based on its boiling point and polarity on a capillary column. Upon elution, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the compound's molecular weight, along with a series of fragment ions that form a unique fragmentation pattern.

LC-MS is employed for less volatile or thermally labile mixtures. Here, separation is achieved by liquid chromatography, followed by ionization using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI would typically produce a protonated molecule [M+H]+ or adducts with solvent ions. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of these parent ions, providing structural information similar to that obtained from GC-MS. d-nb.info This is particularly useful for confirming the identity of isomers of hydroxycinnamic acids esterified with other molecules. d-nb.info

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Significance |

|---|---|---|

| 218 | [C14H18O2]+• | Molecular Ion (M+) |

| 161 | [C6H5CH=CHCOO]+ | Loss of butoxy radical (•OC4H9) |

| 147 | [C6H5CH=CHCO]+ | Loss of butyl group (•C4H9) and oxygen |

| 131 | [C6H5CH=CH]+• | Cinnamoyl cation |

| 103 | [C6H5CH=CH]+ | Styryl cation |

| 91 | [C7H7]+ | Tropylium ion, characteristic of benzyl structures |

| 77 | [C6H5]+ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) Analyses

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of this compound by probing the vibrational modes of its chemical bonds.

Assignment of Characteristic Functional Group Frequencies

The FTIR and Raman spectra of this compound are dominated by vibrations characteristic of the ester group, the carbon-carbon double bond, and the phenyl ring. The assignments are based on extensive studies of similar molecules like cinnamic acid and its various esters. researchgate.netdocbrown.inforesearchgate.netspectroscopyonline.com

Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum of an ester is the C=O stretching vibration, which for α,β-unsaturated esters like this compound, typically appears in the range of 1730-1715 cm⁻¹. libretexts.org Conjugation with the C=C double bond lowers the frequency compared to a saturated ester (typically 1750-1735 cm⁻¹).

Carbon-Carbon Double Bond (C=C) Stretching: The stretching vibration of the alkene C=C bond, which is part of the conjugated system, gives rise to a peak around 1640-1625 cm⁻¹. docbrown.info

Aromatic Ring Vibrations: The phenyl group exhibits characteristic C=C stretching vibrations within the ring, appearing as a series of bands in the 1600-1450 cm⁻¹ region. docbrown.info

Ester C-O Stretching: Esters show two C-O stretching vibrations. The C(=O)-O stretch is typically found between 1300-1200 cm⁻¹, while the O-C (alkyl) stretch appears between 1150-1000 cm⁻¹. These bands are usually strong and are part of the "Rule of Three" for identifying esters, which refers to the three strong peaks: C=O, C-O-C (asymmetric), and C-O-C (symmetric). spectroscopyonline.com

C-H Vibrations: The spectra also show C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while vinylic (=C-H) stretches are in a similar region. Aliphatic C-H stretches from the butyl group are observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman than in IR, the C=C and aromatic ring stretching vibrations are typically strong and easily identifiable, making Raman a useful tool for analyzing the carbon skeleton of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1730 - 1715 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1625 | Medium |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Ester) | Asymmetric Stretch | 1300 - 1200 | Strong |

| C-O (Ester) | Symmetric Stretch | 1150 - 1000 | Strong |

| =C-H (Vinylic/Aromatic) | Stretching | 3100 - 3000 | Medium |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ FTIR spectroscopy is a powerful process analytical technology (PAT) for monitoring the progress of the synthesis of this compound, for instance, via Fischer esterification of 4-phenyl-3-butenoic acid with butanol. nih.govresearchgate.net By inserting a fiber-optic attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time without the need for sampling. youtube.commdpi.com

The reaction progress can be tracked by monitoring the changes in the infrared spectrum over time:

Disappearance of Reactants: The broad O-H stretching band of the carboxylic acid reactant (typically centered around 3000 cm⁻¹) will decrease in intensity.

Appearance of Products: The characteristic ester bands will increase in intensity. Specifically, the C=O band of the ester product (around 1720 cm⁻¹) and the strong C-O stretching bands (1300-1000 cm⁻¹) will grow. nih.gov

By creating a calibration model, the concentration profiles of reactants, intermediates, and the final product can be determined quantitatively, allowing for precise control over reaction endpoints and optimization of reaction conditions. nih.govmdpi.com

Electronic Absorption and Chiroptical Spectroscopy (UV-Vis, CD)

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy probe the electronic transitions within the molecule, providing information about its conjugated system and, if applicable, its stereochemistry.

Chromophore Analysis and Electronic Transitions

The primary chromophore in this compound is the cinnamoyl system, where the phenyl ring is conjugated with the carbon-carbon double bond and the carbonyl group of the ester. This extended π-system is responsible for the molecule's strong absorption in the UV region. researchgate.nettaylorandfrancis.com

The UV-Vis spectrum is expected to be dominated by an intense absorption band corresponding to a π → π* electronic transition. wikipedia.org For cinnamate (B1238496) derivatives, this main absorption peak (λmax) is typically observed around 280-310 nm. taylorandfrancis.comnih.gov The high molar absorptivity of this transition is due to the extensive electron delocalization across the aromatic ring and the ester group. nih.gov A weaker n → π* transition, associated with the promotion of a non-bonding electron from an oxygen atom of the carbonyl group to an anti-bonding π* orbital, is also possible but is often obscured by the much stronger π → π* band. youtube.com The solvent can influence the position of these absorption bands; polar solvents may cause shifts in the λmax. uobabylon.edu.iq

Table 3: Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region (nm) | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) to π* (LUMO) | 280 - 310 | Strong intensity, allowed transition |

Circular Dichroism for Enantiomeric Excess Determination (if chiral analogs exist)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule—for example, by substitution on the butyl chain or the phenyl ring, or by resolving a chiral allene (B1206475) precursor—the resulting enantiomers could be analyzed using Circular Dichroism (CD) spectroscopy. tandfonline.com

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric excess (ee) of a sample. nih.govrsc.org

For a mixture of enantiomers, the magnitude of the CD signal at a specific wavelength is directly proportional to the excess of one enantiomer over the other. nih.govunits.it By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be accurately determined. nih.govrsc.org HPLC systems equipped with a CD detector can be used for the simultaneous separation and enantiomeric purity determination of chiral compounds. nih.gov The introduction of a chiral auxiliary to the cinnamic acid structure has been shown to induce strong CD signals, demonstrating the applicability of this technique to the broader class of cinnamate derivatives. tandfonline.commdpi.com

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of solid-state structures of crystalline materials. This powerful, non-destructive analytical method provides unparalleled insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. For a compound such as this compound, which may exist in a solid, crystalline form, XRD methodologies are indispensable for a definitive understanding of its atomic-level architecture. The interaction of X-rays with the electron clouds of the atoms in a crystal produces a unique diffraction pattern, which can be mathematically deconstructed to generate a detailed model of the crystal structure. These studies are broadly categorized into single crystal X-ray diffraction and powder X-ray diffraction, each providing complementary information about the material's solid-state properties.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Details

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. This technique requires a high-quality, single crystal of the compound, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, it diffracts the beam into a specific pattern of reflections. By rotating the crystal and collecting these reflections, a complete data set can be obtained. This data allows for the calculation of the electron density map of the repeating unit within the crystal, known as the unit cell.

For this compound, a successful SC-XRD analysis would yield a wealth of information. It would unambiguously determine the molecular connectivity, bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the molecule's conformation in the solid state, revealing the spatial arrangement of the phenyl ring, the butenoate chain, and the butyl ester group. Furthermore, SC-XRD can reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

While no specific crystallographic data for this compound is publicly available, the analysis of a related compound, {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, which crystallized in an orthorhombic system with a P21/n space group, provides an example of the detailed structural parameters that can be obtained. researchgate.net Based on such an analysis, a hypothetical data table for this compound could be constructed to illustrate the expected outcomes.

Hypothetical Single Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1340 |

| Z | 4 |

This hypothetical data would provide the foundational knowledge for understanding the molecule's solid-state behavior and for computational modeling studies.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample, and the diffracted X-rays are detected at various angles. Because the crystallites in the powder are randomly oriented, the diffraction pattern consists of a series of peaks or reflections at different angles, corresponding to the different crystal lattice planes.

The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD would be instrumental in identifying the crystalline form of a synthesized batch. It can be used to confirm the purity of a crystalline sample, as the presence of impurities would result in additional peaks in the diffraction pattern. Furthermore, PXRD is a powerful tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties, and PXRD is the primary method for their identification and characterization.

A hypothetical PXRD pattern for this compound would show a series of peaks at specific 2θ values, with their intensities being characteristic of the crystal structure.

Hypothetical Powder XRD Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 22.1 | 4.02 | 75 |

| 25.8 | 3.45 | 40 |

This data could be used for quality control in a manufacturing process or for monitoring phase transitions under different experimental conditions.

Advanced Analytical Methodologies for 4 Phenyl 3 Butenoic Acid Butyl Ester in Complex Matrices Non Biological

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating individual components from a complex mixture. The selection of the appropriate chromatographic technique for 4-phenyl-3-butenoic acid butyl ester depends on the compound's physicochemical properties—such as volatility, polarity, and the potential for isomerism—as well as the nature of the sample matrix.

Given its ester structure, this compound is expected to have sufficient volatility and thermal stability to be amenable to Gas Chromatography (GC). GC is a powerful technique for separating volatile organic compounds and is widely used for purity assessment and quantitative analysis.

For the analysis of esters like this compound, a non-polar or semi-polar capillary column is typically employed. A column with a stationary phase such as 5% phenyl-methylpolysiloxane is often suitable, providing separation based on boiling point and, to a lesser extent, polarity. nist.gov

A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons, excellent linearity over a wide concentration range, and general robustness. atu-lab.de For matrices containing electronegative species, an Electron Capture Detector (ECD) could offer higher selectivity, although it is less universally applicable. A Thermal Conductivity Detector (TCD) is a universal detector but generally offers lower sensitivity than an FID.

Table 1: Illustrative GC-FID Parameters for Purity Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) | Standard dimension for good resolution and efficiency in analyzing semi-volatile esters. |